Hydroxy Itraconazole D8

説明

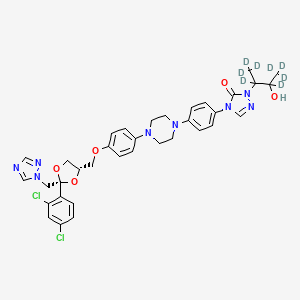

Structure

3D Structure

特性

CAS番号 |

1217516-26-1 |

|---|---|

分子式 |

C35H38Cl2N8O5 |

分子量 |

729.7 g/mol |

IUPAC名 |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |

InChIキー |

ISJVOEOJQLKSJU-QIKAZICUSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

正規SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

112559-91-8 (unlabelled) |

同義語 |

4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(2-hydroxy-1-methylpropyl-d8)-3H-1,2,4-triazol-3-one; R 63373-d8; |

タグ |

Itraconazole Impurities |

製品の起源 |

United States |

Foundational & Exploratory

The Definitive Guide to Hydroxy Itraconazole D8: A Senior Application Scientist's Perspective on its Role in Bioanalytical Research

Introduction: The Analytical Imperative in Antifungal Drug Monitoring

The triazole antifungal agent, Itraconazole, represents a cornerstone in the management of systemic fungal infections.[1] Its clinical efficacy, however, is complicated by highly variable oral bioavailability and a narrow therapeutic window, necessitating precise therapeutic drug monitoring (TDM).[2][3] Itraconazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[1][4][5][6] Among these, Hydroxy Itraconazole is the major active metabolite, exhibiting antifungal potency comparable to the parent drug and often circulating at higher concentrations in plasma.[2][7][8] Consequently, the accurate quantification of both Itraconazole and Hydroxy Itraconazole is paramount for optimizing patient outcomes. This technical guide delves into the critical role of Hydroxy Itraconazole D8, a deuterated stable isotope-labeled internal standard, in achieving the requisite accuracy and precision in bioanalytical methodologies.

Core Concept: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

At the heart of modern bioanalytical quantification lies the technique of Isotope Dilution Mass Spectrometry (IDMS).[][10] This method relies on the introduction of a known quantity of an isotopically labeled version of the analyte into the sample at the earliest stage of analysis.[11][12] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H).

The fundamental premise of IDMS is that the stable isotope-labeled internal standard (SIL-IS) will behave identically to the endogenous analyte throughout the entire analytical workflow, including extraction, chromatography, and ionization.[13] Any sample loss or variability in instrument response will affect both the analyte and the SIL-IS proportionally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, one can accurately calculate the concentration of the analyte, effectively nullifying the impact of matrix effects and procedural inconsistencies.[14] The use of a SIL-IS like Hydroxy Itraconazole D8 is considered the gold standard in quantitative bioanalysis, ensuring the highest level of data integrity and reliability.[14][15]

Hydroxy Itraconazole D8: The Ideal Internal Standard

Hydroxy Itraconazole D8 is the deuterium-labeled form of Hydroxy Itraconazole.[16][17] The "D8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium atoms.[18] This mass shift allows it to be distinguished from the unlabeled Hydroxy Itraconazole by a mass spectrometer, while its chemical and physical properties remain virtually identical.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | [16][17][19] |

| Molecular Weight | 729.68 g/mol | [16][17][18] |

| Appearance | White to off-white solid | [16][20] |

| Primary Use | Internal standard for quantitative analysis | [16][21] |

The structural similarity ensures that Hydroxy Itraconazole D8 co-elutes with the native analyte during liquid chromatography, a critical factor for effective compensation of matrix-induced ionization suppression or enhancement in the mass spectrometer's ion source.[13]

The Metabolic Pathway of Itraconazole

To appreciate the significance of quantifying Hydroxy Itraconazole, it is essential to understand its origin. The following diagram illustrates the metabolic conversion of Itraconazole to its primary active metabolite, Hydroxy Itraconazole, a reaction catalyzed by the CYP3A4 enzyme.

Sources

- 1. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 10. osti.gov [osti.gov]

- 11. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 12. Isotope dilution - Wikipedia [en.wikipedia.org]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scbt.com [scbt.com]

- 18. Hydroxy Itraconazole-d8 | LGC Standards [lgcstandards.com]

- 19. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. medchemexpress.com [medchemexpress.com]

Hydroxy Itraconazole D8 chemical properties and structure

An In-Depth Technical Guide to Hydroxy Itraconazole D8: Properties, Structure, and Application

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Hydroxy Itraconazole D8, the deuterated analog of the primary active metabolite of the antifungal agent Itraconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural elucidation, and critical applications of this stable isotope-labeled compound, particularly its role as an internal standard in bioanalytical studies. We will explore the rationale behind its use, detailed analytical methodologies, and the interpretation of resulting data, grounding all claims in authoritative scientific references.

Introduction: The Significance of Stable Isotope Labeling in Pharmacokinetics

Itraconazole is a broad-spectrum triazole antifungal agent widely used for the treatment of various fungal infections.[1][2] Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into a number of metabolites.[1][3] The major and most significant of these is Hydroxy Itraconazole (OH-ITZ), which possesses antifungal activity comparable to the parent drug and often circulates in plasma at higher concentrations.[1][4] Given the high pharmacokinetic variability of both itraconazole and hydroxy itraconazole among patients, therapeutic drug monitoring (TDM) is crucial to ensure efficacy and avoid toxicity.[5][6]

Accurate quantification of drug and metabolite levels in biological matrices is the cornerstone of TDM and pharmacokinetic (PK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[7][8][9] The reliability of LC-MS/MS quantification, however, is critically dependent on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization but be clearly distinguishable by the mass spectrometer.

This is where Hydroxy Itraconazole D8 (OH-ITZ D8) becomes indispensable. As a stable isotope-labeled (SIL) analog of OH-ITZ, it represents the "gold standard" for internal standards.[10][11] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. However, its increased mass due to the eight deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate correction for any analytical variability.[10][11]

Chemical Properties and Structure

Hydroxy Itraconazole D8 is a synthetic, isotopically labeled form of the active metabolite of Itraconazole.[10][12] The incorporation of eight deuterium atoms provides a significant mass shift from the endogenous metabolite, making it an ideal tool for mass spectrometry-based quantification.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Chemical Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | [14] |

| Synonyms | R 63373-d8 | [12][15] |

| CAS Number | 1217516-26-1 | [12][15][16] |

| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | [12][15][16] |

| Molecular Weight | 729.68 g/mol | [10][12][16] |

| Exact Mass | 728.2844 Da | [14][17] |

| Appearance | White to Off-White Solid | [10][15] |

| Solubility | Soluble in DMSO | [10] |

| Storage | -20°C (long-term), 2-8°C (short-term) | [10][13][15] |

Structural Elucidation

The molecular structure of Hydroxy Itraconazole D8 is complex, featuring a dichlorophenyl group, a triazole ring, a dioxolane ring, and a piperazine moiety. The key modification from the native Hydroxy Itraconazole is the replacement of eight hydrogen atoms with deuterium atoms on the sec-butyl side chain attached to the triazolone ring.[14][15][17]

Below is a diagram of the chemical structure, generated using Graphviz, highlighting the core components.

Caption: Logical relationship of Hydroxy Itraconazole D8 components.

This strategic placement of deuterium labels on a metabolically stable part of the side chain ensures that the label is not lost during biological processing, a critical requirement for a reliable internal standard.

Application in Bioanalytical Methods

The primary and most critical application of Hydroxy Itraconazole D8 is as an internal standard for the quantification of Hydroxy Itraconazole in biological samples, such as plasma or serum, using LC-MS/MS.[7][10][18]

The Rationale: Why Deuteration Works

The use of a stable isotope-labeled internal standard is a self-validating system. During sample processing (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte (OH-ITZ) will be mirrored by a proportional loss of the internal standard (OH-ITZ D8).[7] Similarly, during ionization in the mass spectrometer source, any suppression or enhancement of the analyte's signal due to matrix components will affect the internal standard to the same degree. The ratio of the analyte peak area to the internal standard peak area, therefore, remains constant and directly proportional to the analyte's concentration, leading to high precision and accuracy.

Experimental Protocol: LC-MS/MS Quantification of Hydroxy Itraconazole in Human Plasma

The following is a representative, field-proven protocol for the analysis of Hydroxy Itraconazole in human plasma.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of Hydroxy Itraconazole and a separate primary stock of Hydroxy Itraconazole D8 (Internal Standard) in DMSO or methanol.

-

Create a series of working standard solutions of Hydroxy Itraconazole by serial dilution of the stock solution.

-

Prepare a working IS solution of Hydroxy Itraconazole D8 at a fixed concentration (e.g., 0.5 µg/mL).[7]

-

Spike blank human plasma with the working standard solutions to create calibration curve standards (e.g., ranging from 1 to 500 ng/mL).[19]

-

Spike blank human plasma with separate dilutions to create low, medium, and high concentration QCs.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2 mm, 5 µm).[19]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., starting at 30% B, ramping to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the unknown samples and QCs from the calibration curve.

Workflow Visualization

The following diagram illustrates the typical bioanalytical workflow using Hydroxy Itraconazole D8.

Caption: Bioanalytical workflow for quantifying Hydroxy Itraconazole.

Conclusion

Hydroxy Itraconazole D8 is a vital tool in modern drug development and clinical diagnostics. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of Hydroxy Itraconazole, the active metabolite of Itraconazole. By mimicking the analyte's behavior throughout the analytical process, it provides a self-validating system that corrects for experimental variability, which is essential for reliable pharmacokinetic studies and therapeutic drug monitoring. This guide has provided a detailed overview of its chemical properties, structure, and a practical guide to its application, underscoring its importance for any laboratory engaged in the analysis of this critical antifungal agent.

References

- van de Velde, V. J., Van Peer, A. P., Heykants, J. J., & Woestenborghs, R. J. (1991). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 34(Suppl 1), 51-58.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781817, Hydroxy Itraconazole-d8. PubChem. Retrieved from [Link][14]

- Lestner, J., et al. (2009). Population pharmacokinetics of itraconazole and its active metabolite hydroxy-itraconazole in paediatric cystic fibrosis and bone marrow transplant patients. Journal of Antimicrobial Chemotherapy, 64(4), 827-835.

- Barone, J. A., Moskovitz, B. L., Guarnieri, J., et al. (1998). Enhanced bioavailability of itraconazole in a new oral solution. Antimicrobial Agents and Chemotherapy, 42(7), 1862-1865.

- Theuretzbacher, U., & Ihle, F. (2023). Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation. JAC-Antimicrobial Resistance, 5(2), dlad036.

- Heykants, J., Van Peer, A., Van de Velde, V., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 32(S1), 67-87.

-

Pharmaffiliates. (n.d.). Itraconazole-impurities. Retrieved from [Link][16]

- Singh, S., et al. (2011). Validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Journal of Pharmaceutical Analysis, 1(2), 123-129.

-

Pharmaffiliates. (n.d.). Hydroxy Itraconazole-d8. Retrieved from [Link][15]

-

Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Retrieved from [Link][21]

-

Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920.[6][8]

-

Koks, C. H., et al. (1995). Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay. Zentralblatt für Bakteriologie, 282(4), 457-464.[4]

-

ResearchGate. (n.d.). Production spectra of hydroxy itraconazole. Retrieved from [Link][20]

-

Compas, D., Touw, D. J., & de Goede, P. N. (1996). Rapid method for the analysis of itraconazole and hydroxyitraconazole in serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 687(2), 453-456.[22]

-

Chemsrc. (n.d.). Hydroxy Itraconazole (isomer D8). Retrieved from [Link][23]

-

Vogeser, M., Spohrer, U., & Schiel, X. (2003). Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction. Clinical chemistry and laboratory medicine, 41(7), 915–920.[8]

-

He, X. X., et al. (2000). Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 413-420.[9]

-

SynZeal. (n.d.). Hydroxy Itraconazole-d8. Retrieved from [Link][24]

- Babu, J. M., et al. (2010). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc..

-

Kim, H., et al. (2012). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis, 66, 257-262.[19]

- Patel, J., et al. (2018). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.

- Peeters, J., et al. (1999). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 297-307.

-

Clinical Lab Products. (2015). Internal Standards Provide Quantitation of Antifungal Drugs. Retrieved from [Link][11]

-

Telangana State Industrial Infrastructure Corporation. (n.d.). ITRACONAZOLE BRIEF MANUFACTURING PROCESS. Retrieved from [Link][25]

Sources

- 1. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. clpmag.com [clpmag.com]

- 12. scbt.com [scbt.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Hydroxy Itraconazole-d8 | LGC Standards [lgcstandards.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ssi.shimadzu.com [ssi.shimadzu.com]

- 22. Rapid method for the analysis of itraconazole and hydroxyitraconazole in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hydroxy Itraconazole (isomer D8) | CAS#:1217516-26-1 | Chemsrc [chemsrc.com]

- 24. Hydroxy Itraconazole-d8 | 1217516-26-1 | SynZeal [synzeal.com]

- 25. ipass.telangana.gov.in [ipass.telangana.gov.in]

Synthesis and characterization of Hydroxy Itraconazole D8

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxy Itraconazole D8

Executive Summary: This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of Hydroxy Itraconazole D8 (HI-D8). As the deuterated analog of the primary active metabolite of the antifungal agent Itraconazole, HI-D8 serves as an indispensable internal standard for highly accurate and sensitive bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The strategic incorporation of eight deuterium atoms enhances its molecular stability and provides a distinct mass shift, crucial for precise quantification in complex biological matrices. This document outlines a robust synthetic strategy, detailed purification protocols, and a multi-modal analytical framework for structural verification and purity assessment, designed for researchers, scientists, and professionals in drug metabolism and pharmaceutical development.

Itraconazole and its Active Metabolite, Hydroxy Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of fungal infections.[1] Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3][] This biotransformation yields more than 30 metabolites, with the principal and most significant being hydroxy itraconazole (HI).[3][5] Notably, hydroxy itraconazole exhibits comparable antifungal activity to its parent compound, contributing significantly to the overall therapeutic effect.[5][6] Given the substantial inter-individual variability in itraconazole absorption and metabolism, therapeutic drug monitoring (TDM) of both itraconazole and hydroxy itraconazole is often essential to ensure clinical efficacy and avoid toxicity.[7][8]

The Role of Deuterium Labeling in Pharmaceutical Analysis

In the landscape of pharmaceutical analysis, precision is paramount. Stable isotope labeling, particularly the replacement of hydrogen with its heavy isotope deuterium, is a cornerstone of modern quantitative bioanalysis.[9] The C-D bond is stronger than the C-H bond, leading to a phenomenon known as the kinetic isotope effect, which can increase a molecule's metabolic stability.[9] For analytical purposes, the most significant advantage is the mass difference. A deuterated compound is chemically identical to its non-labeled counterpart and thus co-elutes during chromatographic separation, but it is easily distinguished by a mass spectrometer.[10] This property makes deuterated analogs the "gold standard" for use as internal standards in mass spectrometry-based assays.[11][12]

Hydroxy Itraconazole D8: An Essential Internal Standard

Hydroxy Itraconazole D8 is the deuterium-labeled isotopologue of hydroxy itraconazole, specifically designed for use as an internal standard.[12][13] Its co-elution with the native analyte and distinct mass-to-charge ratio (m/z) allow it to correct for variations in sample preparation, injection volume, and ion suppression/enhancement during LC-MS analysis, leading to exceptional accuracy and precision.[14][15] The "D8" designation indicates that eight hydrogen atoms on the hydroxybutan-2-yl side chain have been replaced with deuterium.[16]

Synthesis and Purification Strategy

Rationale and Retrosynthetic Approach

The synthesis of Hydroxy Itraconazole D8 is a multi-step process that requires the strategic introduction of the deuterated side chain onto the core triazolone structure. A convergent synthesis approach is most efficient, involving the separate preparation of the deuterated side chain and the complex triazolone-piperazine backbone, followed by a final coupling reaction.[17]

The IUPAC name, 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one, precisely identifies the location of the eight deuterium atoms on the sec-butyl group attached to the triazolone ring.[16] This dictates that the key synthetic challenge is the preparation of a suitably activated, enantiomerically pure, and fully deuterated sec-butanol derivative.

Proposed Synthetic and Purification Workflow

The overall workflow involves the synthesis of the deuterated side-chain precursor, coupling it to the triazolone core, and subsequent purification of the final product.

Caption: High-level workflow for the synthesis and purification of Hydroxy Itraconazole D8.

Experimental Protocols

Step 1: Synthesis of Activated Deuterated Side-Chain

The synthesis begins with a commercially available deuterated starting material, such as D6-acetone and D3-iodomethane, to construct the deuterated butanone skeleton, which is then converted to the activated alcohol.

-

Preparation of D8-sec-butanol: This can be achieved via a Grignard reaction between a deuterated ethyl magnesium halide and deuterated acetaldehyde, or similar multi-step routes starting from smaller deuterated building blocks.

-

Activation of the Hydroxyl Group: The resulting D8-sec-butanol is then "activated" to facilitate nucleophilic substitution. This is typically done by converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine.

Step 2: Coupling and Final Synthesis

This step involves the alkylation of the triazolone precursor with the activated deuterated side chain.[18]

-

Precursor Preparation: The core of the itraconazole molecule, 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one, is prepared according to established literature methods.[]

-

Alkylation Reaction: The triazolone precursor is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetonitrile).

-

Addition of Side-Chain: The activated D8-sec-butyl derivative (from Step 1) is added to the reaction mixture. The reaction is typically heated to drive the SN2 reaction to completion.

-

Work-up: Upon completion, the reaction is quenched with water and the crude product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude Hydroxy Itraconazole D8.

Step 3: Purification Protocol

Achieving high purity (>98%) is critical for an internal standard. A multi-step purification process is employed.[19]

-

Flash Column Chromatography: The crude product is first purified by flash chromatography on a silica gel column. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is used to separate the desired product from unreacted starting materials and byproducts.

-

Recrystallization or Preparative HPLC: For final polishing, the material obtained from column chromatography is further purified.

-

Recrystallization: The solid is dissolved in a minimal amount of a hot solvent mixture (e.g., dichloromethane/methanol[19]) and allowed to cool slowly, inducing the formation of high-purity crystals.

-

Preparative HPLC: If impurities are structurally very similar to the product, preparative high-performance liquid chromatography (prep-HPLC) can be used for fine separation.

-

Physicochemical and Spectroscopic Characterization

A battery of analytical techniques is required to confirm the identity, structure, purity, and isotopic enrichment of the final compound.[20][21]

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | [12][13] |

| Molecular Weight | 729.68 g/mol | [12][16] |

| Exact Mass | 728.2844357 Da | [16] |

| CAS Number | 1217516-26-1 | [13][16] |

| Appearance | White to off-white solid | [12] |

| Storage | -20°C for long-term stability | [12] |

| Table 1: Physicochemical Properties of Hydroxy Itraconazole D8. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone for verifying the successful synthesis of the deuterated compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition. The experimentally measured exact mass should match the theoretical exact mass (728.2844 Da) within a narrow tolerance (e.g., < 5 ppm), confirming the incorporation of eight deuterium atoms.[21]

-

Tandem Mass Spectrometry (LC-MS/MS): This technique provides structural confirmation through fragmentation analysis. The precursor ion (m/z 729.3 for [M+H]⁺) is selected and fragmented. The resulting product ion spectrum can be compared to that of the non-labeled hydroxy itraconazole (precursor m/z 721.2 for [M+H]⁺) to ensure the core structure is intact and to observe mass shifts in fragments containing the deuterated side chain.[22][23] For example, the prominent fragment of non-labeled HI at m/z 408.2 would be expected to remain unchanged in HI-D8, as this fragment does not contain the deuterated side chain.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal proof of the location of the deuterium labels.[11][20]

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Hydroxy Itraconazole D8, the signals corresponding to the eight protons of the sec-butyl side chain of the non-labeled standard will be absent or significantly diminished. The remaining signals corresponding to the core structure of the molecule should remain unchanged.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling.[11]

-

¹³C NMR (Carbon NMR): The signals for the carbon atoms directly attached to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the non-labeled compound.

Isotopic Purity Assessment

Isotopic purity is a critical quality attribute for an internal standard. It is defined as the percentage of the deuterated compound that has the desired number of deuterium atoms.

-

Methodology: Isotopic purity is best determined using high-resolution mass spectrometry by analyzing the isotopic distribution of the molecular ion cluster.[11] The relative intensities of the ions corresponding to D0 through D8 species are measured to calculate the enrichment.

-

Acceptance Criteria: For use as an internal standard in regulated bioanalysis, the isotopic purity should be high, typically with the D8 species representing >98% of the mixture.

Caption: A multi-technique workflow for the analytical characterization of Hydroxy Itraconazole D8.

Conclusion

The synthesis and characterization of Hydroxy Itraconazole D8 is a meticulous process that combines advanced organic synthesis with a suite of high-resolution analytical techniques. The resulting high-purity, well-characterized molecule is an invaluable tool for pharmaceutical researchers, enabling the reliable and accurate quantification of hydroxy itraconazole in pharmacokinetic and metabolic studies. The principles and protocols outlined in this guide provide a robust framework for the production and validation of this critical analytical standard, ultimately supporting the safe and effective development of therapeutic agents.

References

- ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass.

- Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Corporation.

-

National Center for Biotechnology Information. (n.d.). Hydroxy Itraconazole-d8. PubChem Compound Database. Available at: [Link]

-

Hee-Soo, L., et al. (2012). Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Production spectra of hydroxy itraconazole. ResearchGate. Available at: [Link]

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass.

-

Talebreza, A. & Mohiuddin, S. (2023). Itraconazole. StatPearls - NCBI Bookshelf. Available at: [Link]

- Garg, A., et al. (n.d.). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma.

- Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine.

- BenchChem. (2025). The Indispensable Role of Deuterated Compounds in Modern Pharmaceutical Analysis: A Technical Guide. BenchChem.

-

Kunze, K. L., et al. (2014). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition. Available at: [Link]

-

ResearchGate. (2008). Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. ResearchGate. Available at: [Link]

-

Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. PubMed. Available at: [Link]

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.

-

Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Alfa Chemistry. Available at: [Link]

-

Piérard, G. E. (2001). Pharmacology of Itraconazole. ResearchGate. Available at: [Link]

-

ResearchGate. (2019). Making sense of itraconazole pharmacokinetics. ResearchGate. Available at: [Link]

-

Heykants, J., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. PubMed. Available at: [Link]

- Google Patents. (2007). Method of synthesizing Itraconazole. Google Patents.

- Google Patents. (2019). A kind of purification and purification method of itraconazole. Google Patents.

-

Poirier, J. M., & Berlioz, F. (1995). Determination of itraconazole and its active metabolite in plasma by column liquid chromatography. PubMed. Available at: [Link]

-

Furuya, N., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Scientific Reports. Available at: [Link]

Sources

- 1. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scbt.com [scbt.com]

- 14. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]

- 19. CN109293642A - A kind of purification and purification method of itraconazole - Google Patents [patents.google.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Hydroxy Itraconazole D8 mechanism of action as an internal standard

An In-Depth Technical Guide to the Mechanism of Action of Hydroxy Itraconazole-d8 as an Internal Standard

Foreword: The Pursuit of Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. The journey from sample collection to final concentration value is fraught with potential variability, including inconsistencies in sample preparation, instrument fluctuations, and the unpredictable nature of the biological matrix itself. This guide delves into the core principles of achieving analytical precision through the use of stable isotope-labeled internal standards, focusing specifically on Hydroxy Itraconazole-d8. As a Senior Application Scientist, my objective is to not merely present a protocol, but to illuminate the underlying scientific rationale that makes this molecule an exemplary tool for robust and reliable bioanalytical quantification.

Part 1: The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the technique is not without its challenges. One of the most significant hurdles is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1][2] This phenomenon can lead to inaccurate and imprecise results.

To counteract this and other sources of error—such as variations in sample extraction, injection volume, and instrument drift—a corrective tool is employed: the internal standard (IS).[3][4] An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector.[5] The most effective and widely accepted choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[3][6][7]

Part 2: The Analyte in Focus: Hydroxy Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of systemic fungal infections.[8][9] Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[10] The major active metabolite is Hydroxy Itraconazole (ITZ-OH), which also possesses significant antifungal activity.[10][11] In fact, steady-state plasma concentrations of Hydroxy Itraconazole can be higher than those of the parent drug, Itraconazole.[12] Therefore, for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the simultaneous and accurate quantification of both Itraconazole and Hydroxy Itraconazole is often crucial.[13][14]

Part 3: The Core Mechanism: How Hydroxy Itraconazole-d8 Ensures Analytical Integrity

Hydroxy Itraconazole-d8 is the deuterium-labeled analogue of Hydroxy Itraconazole, where eight hydrogen atoms have been replaced by their stable isotope, deuterium.[15] This seemingly minor structural modification is the key to its function as a superior internal standard. Its mechanism of action is not pharmacological but analytical, built upon the principles of physicochemical mimicry and mass-based differentiation.

Pillar 1: Identical Physicochemical Behavior

Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties, Hydroxy Itraconazole-d8 exhibits virtually identical behavior to the endogenous (unlabeled) Hydroxy Itraconazole throughout the analytical workflow.[6][16]

-

Sample Extraction and Recovery: During sample preparation steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), Hydroxy Itraconazole-d8 will have the same extraction efficiency as the analyte.[5] If a portion of the analyte is lost during a step, a proportional amount of the internal standard is also lost.

-

Chromatographic Co-elution: In liquid chromatography, Hydroxy Itraconazole-d8 will have the same retention time and peak shape as the analyte.[5] This co-elution is critical because it ensures that both compounds experience the exact same matrix effects at the same moment as they enter the mass spectrometer's ion source.[17]

-

Ionization Efficiency: Both the analyte and the internal standard will ionize with the same efficiency in the mass spectrometer source.[5] If matrix components suppress the analyte's signal by 30%, they will also suppress the internal standard's signal by 30%.

Pillar 2: Distinction by Mass

While chemically identical, the mass of Hydroxy Itraconazole-d8 is greater than that of Hydroxy Itraconazole due to the presence of eight neutrons in the deuterium atoms. This mass difference allows the tandem mass spectrometer to detect and quantify both compounds simultaneously and independently. In a typical LC-MS/MS experiment using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for each compound.

-

Hydroxy Itraconazole (Analyte): e.g., m/z 721.2 → 408.2

-

Hydroxy Itraconazole-d8 (IS): e.g., m/z 729.7 → 416.2

The instrument measures the peak area for both the analyte and the internal standard.

The Unifying Principle: The Ratio

The core of the internal standard's mechanism is that the ratio of the analyte's peak area to the internal standard's peak area (AreaAnalyte / AreaIS) remains constant and proportional to the analyte's concentration, regardless of variations in sample recovery or signal intensity.[18]

For example, if an instrument drift causes the signal for both compounds to decrease by 15%, the ratio between them remains unchanged, ensuring the calculated concentration is still accurate and precise. This self-validating system is what makes stable isotope-labeled internal standards the gold standard in regulated bioanalysis.[19]

Part 4: Practical Application & Experimental Workflow

To illustrate the mechanism in practice, a typical bioanalytical workflow for the quantification of Hydroxy Itraconazole in human plasma is outlined below.

Experimental Protocol: Quantification of Hydroxy Itraconazole

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Hydroxy Itraconazole and Hydroxy Itraconazole-d8 in a suitable organic solvent (e.g., DMSO).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Hydroxy Itraconazole.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of the Hydroxy Itraconazole-d8 working solution (the Internal Standard) to every tube (except the blank). This early addition is crucial for it to track the analyte through all subsequent steps.[4]

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[13]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 50 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.8 mL/min.

-

Gradient: A linear gradient from 30% B to 95% B over 3 minutes.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: As listed in the table below.

-

-

Data Presentation: Key Analytical Parameters

The following table summarizes the critical mass spectrometry parameters and expected validation outcomes according to FDA guidelines.[20][21][22]

| Parameter | Hydroxy Itraconazole (Analyte) | Hydroxy Itraconazole-d8 (IS) | FDA Acceptance Criteria |

| Precursor Ion (Q1 m/z) | 721.6 | 729.7 | - |

| Product Ion (Q3 m/z) | 408.3 | 416.3 | - |

| Calibration Range | 1–250 ng/mL | - | ≥ 6 non-zero points, r² ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | - | ±15% of nominal (±20% at LLOQ) |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | - | ≤15% (≤20% at LLOQ) |

| Recovery | Consistent | Consistent | Consistent and reproducible |

| Matrix Effect (%CV) | - | - | IS-normalized MF CV ≤15% |

Data are representative examples for illustrative purposes.

Part 5: Visualizing the Mechanism

Diagrams can effectively simplify complex analytical processes. The following Graphviz diagrams illustrate the workflow and the theoretical basis of the internal standard's function.

Caption: How a co-eluting internal standard corrects for matrix effects.

Conclusion: The Cornerstone of Reliable Data

The mechanism of action of Hydroxy Itraconazole-d8 as an internal standard is a testament to elegant analytical chemistry. It is not merely a procedural additive but a dynamic control that validates every single sample analysis from extraction to detection. By perfectly mimicking the analyte of interest while maintaining a distinct mass signature, it effectively normalizes for the inherent variabilities of the bioanalytical process. [17][19]The use of stable isotope-labeled standards like Hydroxy Itraconazole-d8 is a non-negotiable requirement for high-quality, robust, and defensible data in regulated environments, ensuring that the final reported concentration is a true and accurate reflection of its level in the original biological sample.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Nwosu, C. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

- Matuszewski, B. K. (2006). Standard-line slope as a measure of matrix effects in quantitative HPLC/MS bioanalysis.

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

Song, M., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 264-269. [Link]

-

Vu, A., et al. (2021). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview. [Link]

-

Bar-Sela, G., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). [Link]

-

Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

-

Yuan, Z., et al. (2021). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 13(10), 823-836. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

-

Algorithme Pharma. (2012). The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. Bioanalysis, 4(13), 1547-1554. [Link]

-

International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

ResearchGate. (n.d.). Production spectra of hydroxy itraconazole. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

PubChem. (n.d.). Hydroxy Itraconazole-d5. [Link]

-

Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-20. [Link]

-

PubChem. (n.d.). Itraconazole. [Link]

-

ResearchGate. (n.d.). The synthesis of itraconazole. [Link]

-

Wiederhold, N. P., et al. (2021). Variability of hydroxy-itraconazole in relation to itraconazole bloodstream concentrations. Antimicrobial Agents and Chemotherapy, 65(4), e02353-20. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of itraconazole (antifungal medication)? [Link]

- Google Patents. (n.d.).

-

van de Velde, V. J., et al. (2009). Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. Antimicrobial Agents and Chemotherapy, 53(5), 2101-2105. [Link]

Sources

- 1. eijppr.com [eijppr.com]

- 2. ovid.com [ovid.com]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 13. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. texilajournal.com [texilajournal.com]

- 18. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

- 22. resolvemass.ca [resolvemass.ca]

A Technical Guide to Deuterium Labeling in Internal Standards for Quantitative Mass Spectrometry

This guide provides an in-depth exploration of the principles, applications, and best practices for using deuterated internal standards in quantitative mass spectrometry. It is designed to serve as a critical resource for professionals in drug development and bioanalysis who rely on the precise and accurate quantification of molecules in complex matrices.

The Foundational Challenge in Quantitative Mass Spectrometry: Overcoming Variability

Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalysis.[1] Its sensitivity and selectivity are unparalleled. However, the accuracy and reproducibility of LC-MS measurements can be compromised by several sources of variability:

-

Matrix Effects: Components within biological samples (e.g., plasma, urine, tissue homogenates) can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[1] This can lead to unpredictable signal suppression or enhancement, compromising accuracy.[2][3]

-

Sample Preparation Inconsistencies: The multi-step process of extracting an analyte from a complex matrix—involving steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can suffer from variable analyte recovery between samples.[1]

-

Instrumental Drift: Fluctuations in the performance of the LC and MS systems, such as minor changes in injection volume or detector sensitivity over an analytical run, can introduce errors.[1][2]

To overcome these challenges, an Internal Standard (IS) is employed. An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample before processing.[4][5] It should mimic the physicochemical behavior of the analyte as closely as possible, thereby experiencing the same variations during sample preparation and analysis.[1][4]

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[6][7] Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N.[6][8]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[6][9][10] In this technique, a known quantity of the deuterated analogue of the analyte is added to the sample at the earliest possible stage.[6] This "spiked" sample is then processed. Because the internal standard is chemically identical to the analyte, it experiences the same losses during extraction and the same ionization suppression or enhancement.[3][6]

The fundamental principle is that any loss of analyte during sample workup or any fluctuation in instrument response will affect the deuterated standard to the exact same degree.[1] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration.[1][11]

The Kinetic Isotope Effect (KIE) and Chromatographic Co-elution

The substitution of a light hydrogen atom (¹H) with a heavier deuterium atom (²H) can alter the vibrational energy of the C-D bond compared to the C-H bond. This can lead to a Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction involving the cleavage of that bond is decreased. [12][13]While often small, a significant KIE can affect metabolic stability or fragmentation patterns in the mass spectrometer. [12][14] A more common and practically significant consequence is the chromatographic isotope effect . [15]Deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. [15] Consequences of Poor Co-elution: If the analyte and the IS separate chromatographically, they can be subjected to differential matrix effects . [15]This means that at their respective retention times, the degree of ionization suppression or enhancement from co-eluting matrix components could be different, violating the core assumption of IDMS and leading to poor accuracy and precision. [15]While perfect co-elution is ideal, a small, highly reproducible separation may be acceptable, but this must be rigorously validated. [15]

| Parameter | Structural Analog IS | Deuterated IS | Rationale for Improvement |

|---|---|---|---|

| Accuracy (% Bias) | ±15-20% | Typically < ±10% | Near-identical physicochemical properties ensure co-elution and equal susceptibility to matrix effects. [7] |

| Precision (%CV) | < 15% | Typically < 10% | The IS accurately tracks variability in sample prep and instrument response. [7] |

| Linearity (r²) | >0.99 | >0.995 | More consistent signal ratio across the concentration range. [1] |

| Matrix Effect | Variable | Minimized | The IS experiences the same ionization suppression/enhancement as the analyte. [2] |

| Recovery | Can be different | Nearly identical | The IS and analyte behave similarly during extraction procedures. |

Synthesis and Characterization

Deuterated internal standards can be synthesized through two primary methods:

-

Hydrogen-Deuterium Exchange: This method involves exposing the unlabeled compound to a deuterium source (like D₂O or deuterated solvents) under conditions that promote the exchange of protons for deuterons, such as acid or base catalysis. [16][17]This approach can be cost-effective but is often limited to specific, activated positions on the molecule. [16][18]2. De Novo Chemical Synthesis: This involves building the molecule from the ground up using isotopically labeled building blocks. [16]While more complex and expensive, this method allows for precise control over the number and location of deuterium labels, ensuring they are placed in the most stable positions. [2][19] After synthesis, rigorous characterization is essential. A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to confirm the isotopic enrichment, the position of the labels, and the overall structural integrity of the standard. [20][21][22]

Experimental Protocol: A Self-Validating System in Practice

A robust bioanalytical method using a deuterated internal standard follows a structured workflow that must be validated according to regulatory guidelines, such as those from the FDA or the harmonized ICH M10 guideline. [4][23][24]

Example Protocol: Quantification of Tacrolimus in Whole Blood

This protocol provides a detailed methodology for a common application in therapeutic drug monitoring.

1. Materials and Reagents:

-

Analyte: Tacrolimus certified reference material.

-

Internal Standard: Tacrolimus-d₃ (or other stable deuterated version).

-

Matrix: Drug-free whole blood for calibrators and quality controls (QCs).

-

Lysis Reagent: Deionized water.

-

Precipitation Reagent: Zinc Sulfate in 50:50 Methanol:Water.

-

Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

2. Preparation of Standards:

-

Prepare separate stock solutions of Tacrolimus and Tacrolimus-d₃ in methanol.

-

Create a working internal standard solution by diluting the Tacrolimus-d₃ stock to a fixed concentration (e.g., 20 ng/mL) in the precipitation reagent. [1]* Prepare a series of calibration standards and QCs by spiking pooled, drug-free whole blood with the Tacrolimus working stock solution to cover the therapeutic range. [1] 3. Sample Preparation (Protein Precipitation):

-

a. To 50 µL of each sample (calibrator, QC, or unknown), add 50 µL of lysis reagent. Vortex to mix.

-

b. Add 150 µL of the working internal standard solution (which also acts as the precipitation reagent). [1]* c. Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

d. Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. [1]* e. Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

-

f. The sample is now ready for injection.

4. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient starting at ~40% B, ramping to 95% B to elute the analyte, followed by re-equilibration. [1]* Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both tacrolimus and tacrolimus-d₃.

Conclusion: The Bedrock of Accurate Quantification

Deuterium-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision in quantitative LC-MS analysis. [2][3]Their ability to mimic the analyte of interest provides a self-validating system that corrects for nearly all sources of experimental variability, from sample extraction to instrument response. [1][4]However, their power is only realized through a deep understanding of the underlying principles and meticulous attention to their design, selection, and implementation. By ensuring high isotopic purity, strategic placement of stable labels, and confirmation of chromatographic co-elution, researchers can build robust and reliable bioanalytical methods that meet the stringent demands of drug development and regulatory scrutiny.

References

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb9F5DrO_74fd5lXWntyZNmhuUBWfKkmLngIkgWCS08HzgmfjKgh31zHceeMsugmasHiG4GTL-vRb8f8rK8HOwapNnIl4KvyQl8SYVBhiYldiJQKQjqdAvuhMzUgiQs0KzF_uWv-m0QESiqb00gUh-dVbqxeWk-qMGJtwBagcsBVNDw9JQdr0cIpAUrPvMAxNCH1OiakfVi1xx0HqK---bgNSQbw==]

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36579308/]

- The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdF5Ioo25RaccXmuKuNmVkSxRVeEivowEzphI5ip7CyTIDPcSkYYqfPamNwPS8x0tEjqmbY0wSU4QT7q_6axvyUT3jjjeGPxoh1oRKLA056gcVxg7EQkHYw5xTEbKIeCxyFU8oVHwrK7Hc5Fv3L7RkBF4196d6f1FuQ2XP2-IR8mCF3psG1VpldLJtIpu0i50QAKLz680T4MDqyTSejZNKxL4YnkzdetBpr2OGlKFXaXpZQXYY9j_LE2pYqE3KXpEJR3ll]

- Synthesis of Stable Isotope Labelled Internal Standards for Drug-Drug Interaction (DDI) Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22796465/]

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ay/c6ay02302j]

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [URL: https://www.researchgate.

- A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAG-ImkG2OaedM4bIiCsjXGWODdOq9vzG6MyCWPB8uYditrf6hAIYTU0HkzE-pD9yHz3lBTZWip3Ys_LJnRYOsW2n8u4d8_5tGVcqO0_-19h-jDLL7Y4TZj_pMg5PgVQfGoGd7jH8PdRxhFdMO_cDoLCNBtk8Efnus4dHIZug3fFd7e-h54FoqqEISBluk1gzZP00-Z4BrldSZTnkZqOEoDLHoLsHYvq9SBqXJqOTL1Am7EyR2dUXvCmHzQ4TPDKjmRYZNnFOc]

- Common pitfalls in the use of deuterated internal standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Sc29kTjbdOrpoESb4-WIsih05Lhpu59tg7EbooSlIHZiNy9U9o6InZXyNv40Z8kqm3QEYYGVaxA14FDWkVWzeBzKrUkrQR3LhXcUkJqbQsI5r6ay8k_2AZE3LOQjLse13rCxGdSlG-4smjptmIOfekgG5XMsb2AdApMgZLj-pBa7BS10T00LpxHTUKAV04mereHlLYQLTw==]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [URL: https://resolvemass.

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/considerations-in-the-selection-of-stable-isotope-labeled-internal-standards-limitations-of-deuterated-standards-2153-0769.1000125.php?aid=11627]

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkkDioIJjmWM49ZkQLHRzZVFCYkriui8tmoEzAFgjUeKuU55snvq6WMhmPSXNEm3TNwhiY3ehMKQ7aedjddO8Y10GbIiRzNV9frSglrJAekSut1Ed_3Xrc1LKAEhk5w1bS_9Pfx2VQMlnaCLSEtc1tbwwf1ijklbHAnI8xZQ-DpGznkCpVYxlAuECEw375g12VpV_UvOd0dA==]

- Solving co-elution problems of analyte and deuterated internal standard. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD5MnWo7nLIx9K4aqxexyakDgskD7TSML0yPUp2dzUMPYMpWaXytZLqwfknhyFPBeUjSNy9SxRLs-1ueaSz29AY7C-aNmF5C-szqlCCnjXZq4PFaenpWcGVKQ--QJDell8hcRyx0HOB4_FThl2UJ604MqejvARXPPPfIzqn1FDFbNKbUdeed4gUz_wZ8XrCw_S0fN9G0PXV-Dsz7S3byXQk7Mp1g==]

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2l40h6g3]

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [URL: https://www.waters.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [URL: https://resolvemass.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [URL: https://www.youtube.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.

- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. [URL: https://pubmed.ncbi.nlm.nih.gov/15139265/]

- Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883713/]

- Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vBY7FIzjHi64wrf2-RBq2J9Q888SUm-lRRzyO2zH5ZapEvQZpvYv67HYlBPU2zulxmNFwbUpD7XhyrnscDzCSqAgEAXaYZjXafI4mAqoUfxmKjdW7pKk5g6nN60s5l3ajsAPH4hzHWddGDmhb8e8UR6TUDWgcI5Z9TyG86Och8riz4jsn-S4qhBE6_Zx1bPzV8-1yOj3Ku2Kg_xdbakixUXbJAQ__rtLnjfoKniQfQ==]

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [URL: https://acanthusresearch.ca/designing-stable-isotope-labeled-internal-standards/]

- Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [URL: https://resolvemass.ca/case-study-deuterium-labeled-drug-metabolite-for-metabolite-id-mid/]

- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [URL: https://nebiolab.com/blog/what-are-the-best-practices-of-lc-ms-ms-internal-standards/]

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2464]

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [URL: https://www.synmr.com/news/role-of-deuterated-solvents-in-isotopic-labeling-for-chemical-research-54528111.html]

- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c02459]

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [URL: https://s3.eu-west-2.amazonaws.com/axio-website-media/wp-content/uploads/2020/02/13155345/Use-of-stable-isotope-internal-standards-for-trace-organic-analysis.pdf]

- Kinetic isotope effect. Wikipedia. [URL: https://en.wikipedia.org/wiki/Kinetic_isotope_effect]

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4410915/]

- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151478/]

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/evaluation-internal-standard-responses-during-chromatographic-bioanalysis-questions-and-answers]

- ISOTEC® Stable Isotopes. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/033/iso-012-ms.pdf]

- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [URL: https://www.gmp-compliance.

- (ISMRM 2020) Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. [URL: https://archive.ismrm.org/2020/1959.html]

- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [URL: https://www.macmillan-group.net/files/KIE.pdf]

- Introduction to Isotope Dilution Mass Spectrometry (IDMS). Books. [URL: https://books.google.com.pg/books?id=0sMhEAAAQBAJ&pg=PA4&lpg=PA4&dq=isotope+fractionation+deuterium&source=bl&ots=T70eD-72qM&sig=ACfU3U1X0K1J3qU9z6y6k5J5s9Z3f6T6fQ&hl=en&sa=X&ved=2ahUKEwj7i7T8_aSAAxU-avUHHbX8C08Q6AF6BAgQEAM]

- Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqI52V6TVGUHy13ZkHGqrO4gMeu-MpgJvfnpx8L-YLnXhSxVwTqmaGePqPj7J4rEboRvIiQUPdkz7aC4lYPA-qgwRh1pshCm444dT3Wi-KHeg2_G-tr9i5WFHhV3KNm5XLTKqDPVKHYcnhUas0l85kJG4xZSOlS3KXAe2xLf-odvclW_WT7cXv_D64Ywx1oqRUWrxRsEBd56WQQ1brzarzC1Gu9lmd51CyRBW7b854FQRl6X3yChg=]

- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1359650]

- White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. CMIC. [URL: https://www.cmicgroup.com/files/user/en/pdf/GCC_White_Paper_IS_Stability_ISR_2012.pdf]

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [URL: https://www.bioanalysis-zone.

- Isotope dilution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isotope_dilution]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nebiolab.com [nebiolab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. osti.gov [osti.gov]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 17. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

- 24. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide to the Certificate of Analysis for Hydroxy Itraconazole D8: Establishing Trust in Quantitative Bioanalysis